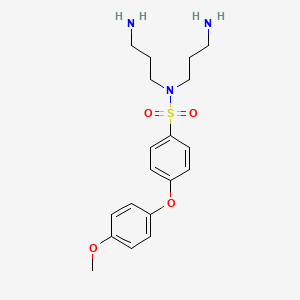

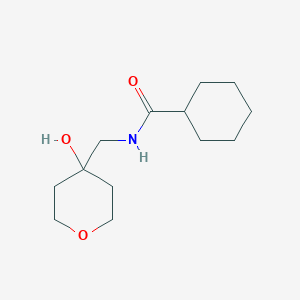

![molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7](/img/structure/B2587041.png)

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of targeted therapies for cancer treatment . This compound is also a part of the antiviral drug remdesivir .

Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves simple building blocks such as pyrrole, chloramine, and formamidine acetate . Various synthetic strategies have been developed to synthesize this compound either starting from triazine or pyrrole .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique heterocycle with a bridgehead nitrogen . It is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine has been used in the development of kinase inhibitors . It has been incorporated into C-nucleosides as a novel purine-like mimetic . A series of pyrrolo[1,2-f][1,2,4]triazine derivatives were designed and synthesized to develop potent dual c-Met and VEGFR-2 inhibitors .Applications De Recherche Scientifique

Plant Defense Mechanisms

Studies have highlighted the role of pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, in plant defense mechanisms. P5C and its metabolism in plants are tightly regulated during pathogen infection and abiotic stress. This pathway involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death, indicating a potential area of application for compounds related to pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid in enhancing plant resilience to pathogens and environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).

Biologically Significant Compounds

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid and its derivatives are explored in the synthesis of biologically significant compounds. For example, triazine scaffolds have been extensively investigated for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This reflects the versatility of triazine derivatives as core moieties in the development of future drugs (Verma, Sinha, & Bansal, 2019). Additionally, the therapeutic potential of triazines in drug development has been recognized, with triazine moieties being investigated for a plethora of pathological conditions, indicating their significant role in medicinal chemistry (Dubey, Pathak, Chauhan, & Ali, 2022).

Optical Sensors

Compounds containing heteroatoms, including pyrimidine derivatives which are structurally related to pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid, have been employed as recognition units for the synthesis of optical sensors. These compounds demonstrate exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes (Jindal & Kaur, 2021).

Mécanisme D'action

Target of Action

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a promising compound that targets kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs . It has been identified as a potential therapeutic target for the treatment of neuropathic pain . The compound also targets the fibroblast growth factor receptors (FGFR), which are a family of tyrosine receptor kinases .

Mode of Action

The mode of action of Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves interaction with its targets, leading to changes in their function. As a kinase inhibitor, it binds to the kinase enzymes, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these enzymes are involved in, leading to a halt in the proliferation of cancer cells .

Biochemical Pathways

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid affects several biochemical pathways. As a kinase inhibitor, it disrupts the signaling pathways of the kinases it targets . This disruption can lead to a halt in cell proliferation, differentiation, and division , which are crucial processes in the development and progression of cancer .

Result of Action

The result of the action of Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is the inhibition of the activity of its target kinases . This leads to a disruption in the signaling pathways that these kinases are involved in, resulting in a halt in the proliferation of cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .

Orientations Futures

Propriétés

IUPAC Name |

pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHQLNNJGJDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=NC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

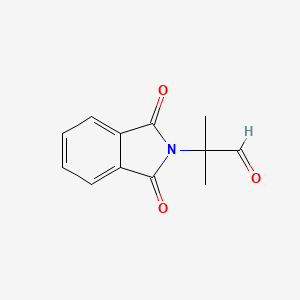

![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)

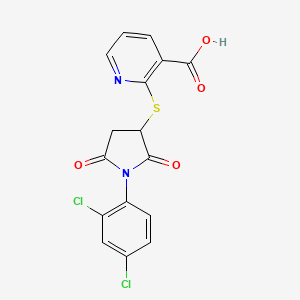

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2586970.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)

![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)